molecular formula C10H14O B12043431 (2S)-3-phenylbutan-2-ol

(2S)-3-phenylbutan-2-ol

Cat. No.: B12043431
M. Wt: 150.22 g/mol
InChI Key: KDNYCTPSPZHJQF-GKAPJAKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-3-Phenyl-2-butanol is a chiral alcohol with the molecular formula C10H14O. It is characterized by the presence of a phenyl group attached to the second carbon of a butanol chain, with the hydroxyl group on the third carbon. This compound is notable for its stereochemistry, as it exists in the (2S,3S) configuration, which influences its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-3-Phenyl-2-butanol can be achieved through several methods. One common approach involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial scale-up due to its high yield and substrate versatility.

Another synthetic route involves the transformation of diethyl L-tartrate to diethyl (2S,3S)-2-bromo-3-hydroxysuccinate, followed by nucleophilic cleavage and further transformations . This method requires careful control of reaction conditions, including the use of hydrobromic acid in acetic acid and subsequent purification steps.

Industrial Production Methods: Industrial production of (2S,3S)-3-Phenyl-2-butanol often leverages biocatalytic processes due to their efficiency and selectivity. The use of engineered bacteria containing specific reductases allows for the production of this compound with high enantiomeric purity and yield .

Chemical Reactions Analysis

Types of Reactions: (2S,3S)-3-Phenyl-2-butanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form hydrocarbons or other alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenylbutanone, while reduction can produce phenylbutane.

Scientific Research Applications

(2S,3S)-3-Phenyl-2-butanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-3-Phenyl-2-butanol involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

    (2R,3R)-3-Phenyl-2-butanol: The enantiomer of (2S,3S)-3-Phenyl-2-butanol, which has different stereochemistry and potentially different biological activities.

    Phenylbutanol: A compound with a similar structure but lacking the specific stereochemistry of (2S,3S)-3-Phenyl-2-butanol.

    Phenylpropanol: Another related compound with a shorter carbon chain.

Uniqueness: The uniqueness of (2S,3S)-3-Phenyl-2-butanol lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it valuable in applications requiring high enantiomeric purity and specific biological activities.

Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(2S)-3-phenylbutan-2-ol

InChI

InChI=1S/C10H14O/c1-8(9(2)11)10-6-4-3-5-7-10/h3-9,11H,1-2H3/t8?,9-/m0/s1

InChI Key

KDNYCTPSPZHJQF-GKAPJAKFSA-N

Isomeric SMILES

C[C@@H](C(C)C1=CC=CC=C1)O

Canonical SMILES

CC(C1=CC=CC=C1)C(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.